molecular formula C6H7N5O B2874394 3-(Azidomethyl)-6-methoxypyridazine CAS No. 1863450-84-3

3-(Azidomethyl)-6-methoxypyridazine

Cat. No. B2874394
CAS RN: 1863450-84-3
M. Wt: 165.156
InChI Key: GTMDTZYLLKSKEL-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-6-methoxypyridazine is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential as a tool for studying biological processes and has been investigated for its potential use in various applications.

Scientific Research Applications

Synthesis and Transformation of Pyridazine Derivatives

Photolysis of 3-methoxy-4-azidopyridazines has been explored as a method to achieve ring expansion, leading to the formation of unstable 1H-1, 2, 5-triazepines, which tautomerize to the relatively stable 4H-isomers. These processes underline the chemical versatility of azidomethyl-pyridazine derivatives for synthesizing novel heterocyclic compounds. The products from these reactions represent the first examples of isolated 1, 2, 5-triazepines, highlighting a novel pathway in the synthesis of complex nitrogen-containing rings, which are of interest in the development of new materials and potentially bioactive molecules (H. Sawanishi, Shuichi Saito, T. Tsuchiya, 1988).

Application in Organic Synthesis

The transformation of 3-azidopyridazine derivatives through photolysis demonstrates the synthetic utility of these compounds in generating novel organic structures. For example, the production of 3-cyanocyclopropenes from unsubstituted and methyl-substituted compounds, and the generation of trienes and ethylenes from a 6-methoxy compound, indicate the potential of these derivatives in constructing diverse molecular architectures. These transformations, facilitated by diazo intermediates and carbenes, offer valuable insights into the reactivity of azidopyridazines and their application in synthesizing compounds with varied functional groups (T. Tsuchiya, H. Arai, H. Igeta, 1973).

Novel Chemical Entities and Antimicrobial Agents

The exploration of 3-acetamido-6-alkoxypyridazine derivatives for antimicrobial applications underscores the potential of 3-(Azidomethyl)-6-methoxypyridazine in the synthesis of new chemical entities with biological activity. The synthesis of derivatives with various substituents such as nitro, amino, and methoxy groups aims to develop compounds with enhanced antimicrobial properties, demonstrating the role of these derivatives in the search for new therapeutic agents (T. Horie, 1963).

properties

IUPAC Name

3-(azidomethyl)-6-methoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-6-3-2-5(9-10-6)4-8-11-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMDTZYLLKSKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)-6-methoxypyridazine

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